Tasipimidine sulfate
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Overview
Description
Tasipimidine sulfate is a novel, orally active compound that functions as a selective alpha-2A adrenoceptor agonist. It has been primarily investigated for its potential therapeutic applications in treating situational anxiety and fear, particularly in companion animals such as dogs . The compound’s chemical formula is C13H16N2O2.H2O4S, and it has a molecular weight of 330.357 .
Preparation Methods
Tasipimidine sulfate can be synthesized through various synthetic routes. One common method involves the reaction of 2-(3,4-dihydro-5-methoxy-1H-2-benzopyran-1-yl)-4,5-dihydro-1H-imidazole with sulfuric acid to form the sulfate salt . The reaction conditions typically involve maintaining a stable pH range from about 2.0 to about 5.0 to ensure the stability of the compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tasipimidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the specific functional groups present in the compound.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction rate and product yield . Major products formed from these reactions include various derivatives of this compound, which can be further investigated for their potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying alpha-2A adrenoceptor agonists and their interactions with other chemical entities.
Biology: The compound is used in research to understand the biological pathways and mechanisms involved in anxiety and fear responses.
Medicine: Tasipimidine sulfate has shown promise as a therapeutic agent for treating situational anxiety and fear in companion animals.
Mechanism of Action
Tasipimidine sulfate exerts its effects by selectively binding to alpha-2A adrenoceptors, which are G protein-coupled receptors involved in regulating neurotransmitter release. Upon binding, the compound activates these receptors, leading to a decrease in the release of norepinephrine and other neurotransmitters. This results in reduced sympathetic nervous system activity, leading to decreased anxiety and fear responses . The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the modulation of intracellular calcium levels .
Comparison with Similar Compounds
Tasipimidine sulfate is unique in its high selectivity for alpha-2A adrenoceptors compared to other similar compounds. Some similar compounds include:
Clonidine: An alpha-2 adrenoceptor agonist used primarily for treating hypertension.
Dexmedetomidine: Another alpha-2 adrenoceptor agonist used for sedation and analgesia.
Tizanidine: An alpha-2 adrenoceptor agonist used for muscle spasticity.
Compared to these compounds, this compound has shown higher selectivity for alpha-2A adrenoceptors, making it a more targeted therapeutic agent for treating anxiety and fear .
Properties
CAS No. |
1465908-73-9 |
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Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C13H16N2O2.H2O4S/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13;1-5(2,3)4/h2-4,12H,5-8H2,1H3,(H,14,15);(H2,1,2,3,4) |
InChI Key |
HZWPSPYSMWTZTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCOC2C3=NCCN3.OS(=O)(=O)O |
Origin of Product |
United States |
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